(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester

Catalog No.
S3421395
CAS No.
38362-94-6
M.F
C5H7ClO3
M. Wt
150.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester

CAS Number

38362-94-6

Product Name

(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester

IUPAC Name

ethyl (E)-2-chloro-3-hydroxyprop-2-enoate

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

InChI

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3,7H,2H2,1H3/b4-3+

InChI Key

OQIYGSPEMWMAFA-ONEGZZNKSA-N

SMILES

CCOC(=O)C(=CO)Cl

Canonical SMILES

CCOC(=O)C(=CO)Cl

Isomeric SMILES

CCOC(=O)/C(=C\O)/Cl

As a Precursor to Beta-Lactones:

(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester serves as a valuable precursor for the synthesis of beta-lactones []. Beta-lactones are cyclic amides of carboxylic acids exhibiting diverse biological activities, including antibacterial, antifungal, and anticancer properties []. Researchers explore the synthesis of various beta-lactones using (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester as a starting material due to its readily available functional groups and ease of manipulation [, ].

Potential for Biological Activity:

Studies suggest that (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester itself might possess interesting biological properties. Research has shown that the compound exhibits moderate antibacterial activity against certain bacterial strains []. However, further investigation is needed to fully understand its potential as an antimicrobial agent and explore its mechanisms of action.

(e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester is an organic compound classified as an ester, characterized by the presence of both a chloro group and a hydroxy group attached to the acrylic acid backbone. This unique structure imparts specific chemical properties, making it a significant compound in various chemical and biological applications. The compound has the molecular formula C5H7ClO3C_5H_7ClO_3 and a CAS number of 38362-94-6. It is noted for its potential use in fragrances, flavorings, and as an intermediate in organic synthesis.

  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield (e)-2-Chloro-3-hydroxy-acrylic acid and ethanol.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
  • Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines or thiols), leading to substituted derivatives.

The synthesis of (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester typically involves the esterification of (e)-2-Chloro-3-hydroxy-acrylic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The general reaction can be represented as follows:

 e 2 Chloro 3 hydroxy acrylic acid+ethanolH2SO4 e 2 Chloro 3 hydroxy acrylic acid ethyl ester+water\text{ e 2 Chloro 3 hydroxy acrylic acid}+\text{ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{ e 2 Chloro 3 hydroxy acrylic acid ethyl ester}+\text{water}

In industrial settings, continuous esterification processes may be employed using fixed-bed reactors to optimize yields and purity. Catalysts such as ion-exchange resins or supported acids are often utilized.

Ethyl acetateSimple ester with pleasant aromaSolvent in paints and coatingsMethyl butyrateFruity odor; used in flavoringsFlavoring agentEthyl propionateSweet smell; used in food industryFlavoring agentEthyl 2-chloroacrylateSimilar chloro-substituted acrylic structureIntermediate in organic synthesis

Uniqueness

The uniqueness of (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester lies in its specific combination of functional groups—both chloro and hydroxy—on the acrylic backbone. This structural feature not only influences its reactivity but also enhances its potential applications in research and industry compared to other similar compounds.

Studies on (e)-2-Chloro-3-hydroxy-acrylic acid ethyl ester have revealed its interactions with various biological systems. Its moderate antibacterial activity suggests potential for development into antimicrobial agents. Additionally, its structural features allow for further manipulation in synthetic pathways leading to biologically active compounds like beta-lactones, which exhibit diverse biological activities .

XLogP3

1.8

Dates

Last modified: 08-19-2023

Explore Compound Types